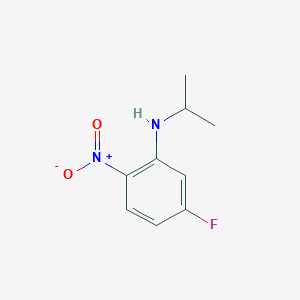

5-Fluoro-N-isopropyl-2-nitroaniline

Descripción general

Descripción

5-Fluoro-N-isopropyl-2-nitroaniline is an important intermediate in organic synthesis . It has a molecular formula of C9H11FN2O2 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C9H11FN2O2 and a molecular weight of 198.19 g/mol . The InChI code is 1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.19 g/mol, a topological polar surface area of 57.8 Ų, and a complexity of 206 . It also has a rotatable bond count of 2 and a hydrogen bond donor count of 1 .Aplicaciones Científicas De Investigación

Complexation with Metals

- Study: Complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline were synthesized and analyzed. The ligands acted as monodentate O-bonded, and the compounds showed various structures like square planar, tetrahedral, and hexacoordinate (Devoto et al., 1982).

Non-Linear Optical Properties

- Study: Research on N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, derived from 2-fluoro-5-nitroaniline, showed that it belongs to a family of compounds with high molecular non-linearity, demonstrating charge transfer properties (Yanes et al., 1997).

Synthesis of Antimalarial Compounds

- Study: 5-Fluoro-N-isopropyl-2-nitroaniline was used in the synthesis of 5-fluoroprimaquine, an antimalarial drug. The study explored various approaches for synthesizing the key intermediate required for this drug (O’Neill et al., 1998).

Applications in Polymer Science

- Study: N-(2-Hydroxypropyl)methacrylamide copolymers with oligopeptidyl-p-nitroanilide side-chains were synthesized. These polymers are considered for drug delivery systems, with the side-chains designed for efficient degradation by lysosomal enzymes (Duncan et al., 1983).

Synthesis of Benzoxazole Derivatives

- Study: A novel and efficient route was reported for synthesizing 5-nitrobenzoxazole derivatives starting from 2-fluoro-5-nitroaniline. This process demonstrated the versatility of 2-fluoro-5-nitroaniline in creating high-yield, complex organic compounds (Vosooghi et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 5-Fluoro-N-isopropyl-2-nitroaniline are currently unknown .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns remain to be studied .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Propiedades

IUPAC Name |

5-fluoro-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHWAHLPBFAQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442722 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131885-33-1 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

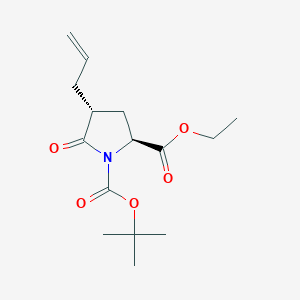

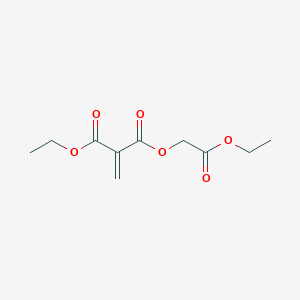

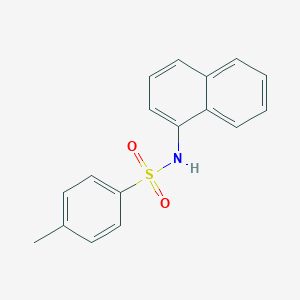

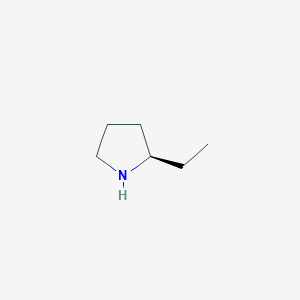

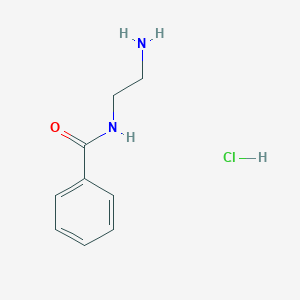

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)